molecular formula C10H9NO2S2 B13668249 Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Cat. No.: B13668249
M. Wt: 239.3 g/mol
InChI Key: JDNWLMLMZKVOPE-UHFFFAOYSA-N
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Description

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method involves the use of a thiophene-2-carboxaldehyde and a thiazole-4-carboxylic acid ester in the presence of a base, such as sodium hydride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol .

Scientific Research Applications

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system provides a unique set of chemical properties and biological activities that are not commonly found in compounds containing only one of these rings .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-15-9(11-8)5-7-3-2-4-14-7/h2-4,6H,5H2,1H3

InChI Key

JDNWLMLMZKVOPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CC2=CC=CS2

Origin of Product

United States

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